5,7-Di-tert-butyl-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of dioxines It is characterized by the presence of two tert-butyl groups at positions 5 and 7, and a dioxine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine typically involves the reaction of 3,6-di-tert-butyl-o-benzoquinone with pyrocatechol under alkaline catalysis conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxine ring.
Industrial Production Methods
While specific industrial production methods for 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxine ring to a dihydro form.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted dioxines with different functional groups.
Scientific Research Applications
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving redox reactions and the modulation of cellular signaling processes. The presence of tert-butyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Comparison with Similar Compounds
Similar Compounds
5,8-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine-6,7-dione: A similar compound with additional ketone groups.
6,9-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxepine-7,8-dione: A related compound with an extended dioxepine ring.
1,4-Di-tert-butyl-dibenzo[b,e][1,4]dioxine-2,3-dione: Another derivative with a dibenzo structure.
Uniqueness
5,7-Di-tert-butyl-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern and the stability conferred by the tert-butyl groups. This makes it particularly useful in applications requiring stable and reactive intermediates.
Properties
CAS No. |
110851-10-0 |
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Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
5,7-ditert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H24O2/c1-15(2,3)11-9-12(16(4,5)6)14-13(10-11)17-7-8-18-14/h9-10H,7-8H2,1-6H3 |
InChI Key |
XDVJFBQSGVQSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C1)OCCO2)C(C)(C)C |
Origin of Product |
United States |
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